![molecular formula C8H13FO2 B040038 Ethyl 1-fluorocyclopentane-1-carboxylate CAS No. 116816-10-5](/img/structure/B40038.png)
Ethyl 1-fluorocyclopentane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-fluorocyclopentane-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a fluorinated analog of cyclopentanecarboxylic acid and has a molecular formula of C8H11FO2. This compound has been widely used in various scientific applications, including drug discovery, chemical synthesis, and materials science.
Wirkmechanismus
The mechanism of action of Ethyl 1-fluorocyclopentane-1-carboxylate is not well understood. However, it is believed to act as a fluorinated analog of cyclopentanecarboxylic acid, which is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that degrades endocannabinoids, which are lipid signaling molecules that regulate various physiological processes, such as pain, inflammation, and appetite. Ethyl 1-fluorocyclopentane-1-carboxylate may inhibit FAAH activity, leading to an increase in endocannabinoid levels and subsequent physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of Ethyl 1-fluorocyclopentane-1-carboxylate are not well characterized. However, it has been reported to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. These effects are believed to be mediated by the inhibition of FAAH activity and the subsequent increase in endocannabinoid levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ethyl 1-fluorocyclopentane-1-carboxylate in lab experiments are its unique properties, such as its fluorine atom, which can improve the pharmacokinetic properties of drugs and act as a directing group in chemical reactions. The limitations of using Ethyl 1-fluorocyclopentane-1-carboxylate are its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 1-fluorocyclopentane-1-carboxylate. One direction is to further investigate its mechanism of action and biochemical and physiological effects. This will help to better understand its potential as a therapeutic agent for various diseases, such as pain, inflammation, and anxiety.
Another direction is to explore its applications in materials science. The fluorine atom in Ethyl 1-fluorocyclopentane-1-carboxylate can impart unique properties to materials, such as increased hydrophobicity and thermal stability. This property can be exploited to develop novel materials for various applications, such as coatings, adhesives, and electronic devices.
Conclusion
Ethyl 1-fluorocyclopentane-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It has been widely used in various scientific applications, including drug discovery, chemical synthesis, and materials science. The synthesis method has been optimized to yield high purity and high yield of Ethyl 1-fluorocyclopentane-1-carboxylate. The mechanism of action and biochemical and physiological effects of Ethyl 1-fluorocyclopentane-1-carboxylate are not well understood, but it has been reported to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. The advantages of using Ethyl 1-fluorocyclopentane-1-carboxylate in lab experiments are its unique properties, such as its fluorine atom, which can improve the pharmacokinetic properties of drugs and act as a directing group in chemical reactions. The limitations of using Ethyl 1-fluorocyclopentane-1-carboxylate are its high cost and limited availability. There are several future directions for the research on Ethyl 1-fluorocyclopentane-1-carboxylate, including further investigation of its mechanism of action and biochemical and physiological effects, and exploration of its applications in materials science.
Synthesemethoden
The synthesis of Ethyl 1-fluorocyclopentane-1-carboxylate involves the reaction of cyclopentanecarboxylic acid with ethyl chloroformate and a fluorinating agent, such as cesium fluoride or tetra-n-butylammonium fluoride. The reaction is carried out in anhydrous conditions, and the product is purified using standard techniques, such as column chromatography or recrystallization. This synthesis method has been optimized to yield high purity and high yield of Ethyl 1-fluorocyclopentane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-fluorocyclopentane-1-carboxylate has been widely used in scientific research for various applications. One of the major applications of this compound is in drug discovery. The fluorine atom in Ethyl 1-fluorocyclopentane-1-carboxylate can improve the pharmacokinetic properties of drugs by increasing their lipophilicity and metabolic stability. This property has been exploited to develop novel drugs for various diseases, such as cancer, diabetes, and Alzheimer's disease.
Another application of Ethyl 1-fluorocyclopentane-1-carboxylate is in chemical synthesis. The fluorine atom in this compound can act as a directing group in various chemical reactions, such as nucleophilic substitution and palladium-catalyzed coupling reactions. This property has been used to synthesize various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Eigenschaften
CAS-Nummer |
116816-10-5 |
---|---|
Molekularformel |
C8H13FO2 |
Molekulargewicht |
160.19 g/mol |
IUPAC-Name |
ethyl 1-fluorocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H13FO2/c1-2-11-7(10)8(9)5-3-4-6-8/h2-6H2,1H3 |
InChI-Schlüssel |
PVZREIUHBWNFHL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCCC1)F |
Kanonische SMILES |
CCOC(=O)C1(CCCC1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.